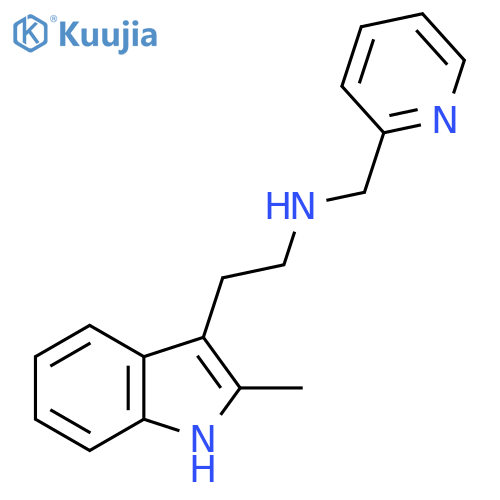Cas no 1001566-92-2 (2-(2-methyl-1H-indol-3-yl)ethyl(pyridin-2-yl)methylamine)

2-(2-methyl-1H-indol-3-yl)ethyl(pyridin-2-yl)methylamine 化学的及び物理的性質
名前と識別子
-
- 1H-Indole-3-ethanamine, 2-methyl-N-(2-pyridinylmethyl)-
- 2-(2-methyl-1H-indol-3-yl)ethyl(pyridin-2-yl)methylamine
-
- MDL: MFCD09972604
- インチ: 1S/C17H19N3/c1-13-15(16-7-2-3-8-17(16)20-13)9-11-18-12-14-6-4-5-10-19-14/h2-8,10,18,20H,9,11-12H2,1H3
- InChIKey: PTKBFIOKMJBNGT-UHFFFAOYSA-N
- ほほえんだ: N1C2=C(C=CC=C2)C(CCNCC2=NC=CC=C2)=C1C
計算された属性
- せいみつぶんしりょう: 265.157897619g/mol
- どういたいしつりょう: 265.157897619g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 294
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
2-(2-methyl-1H-indol-3-yl)ethyl(pyridin-2-yl)methylamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-241958-1.0g |
[2-(2-methyl-1H-indol-3-yl)ethyl][(pyridin-2-yl)methyl]amine |
1001566-92-2 | 95% | 1.0g |
$728.0 | 2024-06-19 | |
| Enamine | EN300-241958-5.0g |
[2-(2-methyl-1H-indol-3-yl)ethyl][(pyridin-2-yl)methyl]amine |
1001566-92-2 | 95% | 5.0g |
$2110.0 | 2024-06-19 | |
| Enamine | EN300-241958-1g |
[2-(2-methyl-1H-indol-3-yl)ethyl][(pyridin-2-yl)methyl]amine |
1001566-92-2 | 1g |
$728.0 | 2023-09-15 | ||
| Enamine | EN300-241958-5g |
[2-(2-methyl-1H-indol-3-yl)ethyl][(pyridin-2-yl)methyl]amine |
1001566-92-2 | 5g |
$2110.0 | 2023-09-15 | ||
| Enamine | EN300-241958-0.25g |
[2-(2-methyl-1H-indol-3-yl)ethyl][(pyridin-2-yl)methyl]amine |
1001566-92-2 | 95% | 0.25g |
$670.0 | 2024-06-19 | |
| Enamine | EN300-241958-10g |
[2-(2-methyl-1H-indol-3-yl)ethyl][(pyridin-2-yl)methyl]amine |
1001566-92-2 | 10g |
$3131.0 | 2023-09-15 | ||
| Enamine | EN300-241958-0.1g |
[2-(2-methyl-1H-indol-3-yl)ethyl][(pyridin-2-yl)methyl]amine |
1001566-92-2 | 95% | 0.1g |
$640.0 | 2024-06-19 | |
| Enamine | EN300-241958-2.5g |
[2-(2-methyl-1H-indol-3-yl)ethyl][(pyridin-2-yl)methyl]amine |
1001566-92-2 | 95% | 2.5g |
$1428.0 | 2024-06-19 | |
| Enamine | EN300-241958-0.5g |
[2-(2-methyl-1H-indol-3-yl)ethyl][(pyridin-2-yl)methyl]amine |
1001566-92-2 | 95% | 0.5g |
$699.0 | 2024-06-19 | |
| Enamine | EN300-241958-10.0g |
[2-(2-methyl-1H-indol-3-yl)ethyl][(pyridin-2-yl)methyl]amine |
1001566-92-2 | 95% | 10.0g |
$3131.0 | 2024-06-19 |
2-(2-methyl-1H-indol-3-yl)ethyl(pyridin-2-yl)methylamine 関連文献
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
2-(2-methyl-1H-indol-3-yl)ethyl(pyridin-2-yl)methylamineに関する追加情報
Compound CAS No. 1001566-92-2: 2-(2-methyl-1H-indol-3-yl)ethyl(pyridin-2-yl)methylamine
The compound with CAS No. 1001566-92-2, commonly referred to as 2-(2-methyl-1H-indol-3-yl)ethyl(pyridin-2-yl)methylamine, is a structurally complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique molecular architecture, which combines an indole ring system with a pyridine moiety, linked through an ethylamine backbone. The indole ring, a heterocyclic structure with two nitrogen atoms, is a key feature of many bioactive compounds, including neurotransmitters and pharmaceutical agents.
Recent studies have highlighted the potential of CAS No. 1001566-92 as a promising candidate in drug discovery efforts, particularly in the development of novel therapeutics targeting neurodegenerative diseases and cancer. The indole moiety in this compound is known to exhibit significant biological activity, often acting as a scaffold for receptor binding and enzyme inhibition. For instance, research published in the *Journal of Medicinal Chemistry* demonstrated that analogs of this compound can modulate the activity of key enzymes involved in Alzheimer's disease, suggesting its potential as a lead compound for further optimization.
The synthesis of CAS No. 1001566 involves a multi-step process that typically begins with the preparation of the indole derivative. This is followed by nucleophilic substitution or coupling reactions to introduce the pyridine and ethylamine groups. The specific reaction conditions, such as temperature and solvent choice, play a critical role in ensuring high yields and maintaining the integrity of the sensitive functional groups present in the molecule.
One of the most intriguing aspects of this compound is its ability to interact with various biological targets. For example, studies have shown that CAS No. 1001566 can act as an agonist or antagonist at certain G-protein coupled receptors (GPCRs), depending on its structural modifications. This versatility makes it an attractive candidate for exploring new therapeutic strategies across multiple disease areas.
In terms of physical properties, CAS No. 1001566 exhibits a melting point of approximately 185°C and is sparingly soluble in water but readily dissolves in organic solvents such as dichloromethane and ethanol. These properties are crucial for its formulation into drug delivery systems or for use in bioassays requiring precise concentration control.
Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on CAS No. 1001566, providing insights into its binding modes at various protein targets. These studies have revealed that the pyridine ring plays a pivotal role in stabilizing interactions within the binding pocket, while the indole moiety contributes significantly to hydrophobic interactions and hydrogen bonding.
Looking ahead, ongoing research aims to further elucidate the pharmacokinetic profile of CAS No. 1001566, including its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters is essential for determining its suitability as an oral or parenteral therapeutic agent.
In conclusion, CAS No. 1001566 represents a compelling example of how structural complexity can be harnessed to create molecules with diverse biological activities. With continued research and development, this compound has the potential to make significant contributions to the advancement of medical science.
1001566-92-2 (2-(2-methyl-1H-indol-3-yl)ethyl(pyridin-2-yl)methylamine) 関連製品
- 1207013-04-4(5-[(2-chlorophenyl)amino]-N-(2,5-diethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 303996-43-2(6-(4-Chlorobenzyl)sulfanylimidazo2,1-b1,3thiazole-5-carbonitrile)
- 2060030-76-2(1-(4-bromo-2-methylphenyl)-2-fluoroethan-1-amine)
- 81-08-3(2-Sulfobenzoic anhydride)
- 85107-52-4((3-Amino-4-(methoxycarbonyl)phenyl)boronic acid)
- 1261564-88-8(2-Fluoro-5-iodo-3-(2-(trifluoromethyl)phenyl)pyridine)
- 2141677-56-5((4-aminobut-2-yn-1-yl)(methyl)(pent-4-en-1-yl)amine)
- 874754-38-8(2-{4-(3-methylphenoxy)butylsulfanyl}-1H-1,3-benzodiazole)
- 2680625-56-1(benzyl N-2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)ethyl-N-methylcarbamate)
- 338401-91-5(N-(4-Bromophenyl)-2-(trifluoromethyl)-4-pyridinamine)




